2-Chloro-3,6-difluorobenzaldehyde

Catalog No.
S717774
CAS No.
261762-39-4
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,6-difluorobenzaldehyde

CAS Number

261762-39-4

Product Name

2-Chloro-3,6-difluorobenzaldehyde

IUPAC Name

2-chloro-3,6-difluorobenzaldehyde

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H

InChI Key

KPYBGKSDBNMHTO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)C=O)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)Cl)F

Synthesis and Characterization:

2-Chloro-3,6-difluorobenzaldehyde is an aromatic aldehyde, meaning it contains a benzene ring with an attached aldehyde group (CHO). It can be synthesized through various methods, including the Vilsmeier-Haack reaction, which involves reacting a suitable aromatic precursor with an N- formylimine []. The synthesized product can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity [].

Potential Applications:

While the specific research applications of 2-Chloro-3,6-difluorobenzaldehyde are not extensively documented, its chemical structure suggests potential applications in various areas of scientific research:

  • Medicinal Chemistry: The presence of the chlorine and fluorine atoms in the molecule can potentially influence its biological activity. This makes it a potential candidate for further investigation and development of new drugs or pharmaceutical intermediates [].
  • Material Science: Aromatic aldehydes like 2-Chloro-3,6-difluorobenzaldehyde can be used as building blocks for the synthesis of various functional materials. For instance, they can be used in the synthesis of polymers, liquid crystals, and other materials with specific properties [].
  • Organic Synthesis: 2-Chloro-3,6-difluorobenzaldehyde can act as a starting material for the synthesis of other complex organic molecules. The reactive aldehyde group allows for further functionalization through various chemical reactions, making it a versatile building block for organic synthesis [].

2-Chloro-3,6-difluorobenzaldehyde is an organic compound characterized by the molecular formula C₇H₄ClF₂O. It features a benzaldehyde structure with chlorine and fluorine substituents at the 2 and 3, 6 positions, respectively. This compound appears as a colorless to pale yellow liquid and has a pungent odor. Its unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals .

  • Substitution Reactions: The halogen atoms can be substituted by other functional groups under appropriate conditions. Common reagents include sodium hydroxide or potassium carbonate.
  • Oxidation and Reduction Reactions: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols. Oxidizing agents like potassium permanganate or hydrogen peroxide are typically used for oxidation, while reducing agents such as sodium borohydride can facilitate reduction .
  • Coupling Reactions: This compound can participate in coupling reactions to form more complex organic molecules, often utilizing palladium catalysts in cross-coupling methodologies .

Research indicates that 2-Chloro-3,6-difluorobenzaldehyde exhibits potential biological activities, including antimicrobial and antifungal properties. Its unique halogenated structure may enhance its interaction with biological targets, making it a candidate for further pharmacological studies . The mechanism of action likely involves hydrogen bonding with biological molecules and halogen bonding due to the presence of chlorine and fluorine atoms.

The synthesis of 2-Chloro-3,6-difluorobenzaldehyde typically involves halogenation reactions starting from phenol derivatives. Common methods include:

  • Halogenation of Phenol: Chlorination and fluorination of phenol can be achieved using chlorine and fluorine gases or their compounds in the presence of a catalyst. This method allows for controlled substitution at specific positions on the benzene ring .
  • Cross-Coupling Reactions: Utilizing organometallic reagents in combination with halogenated precursors can yield this compound through palladium-catalyzed reactions .

2-Chloro-3,6-difluorobenzaldehyde finds various applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organic compounds in pharmaceutical chemistry.
  • Potential Drug Development: Due to its unique chemical properties, it is being explored for potential use in drug formulations targeting specific biological pathways .
  • Material Production: Utilized in the manufacture of specialty chemicals and materials with specific functional properties.

Studies on the interactions of 2-Chloro-3,6-difluorobenzaldehyde with biological systems suggest that its halogen substituents enhance its binding affinity to certain enzymes and receptors. This interaction profile is critical for understanding its potential therapeutic applications. Further research is needed to elucidate the specific molecular targets and mechanisms involved .

Several compounds share structural similarities with 2-Chloro-3,6-difluorobenzaldehyde:

Compound NameChemical FormulaKey Differences
2-Chloro-3,5-difluorobenzaldehydeC₇H₄ClF₂ODifferent substitution pattern on the benzene ring.
3-Chloro-2,6-difluorobenzaldehydeC₇H₄ClF₂OVariation in the position of chlorine and fluorine atoms.
4-Chloro-3,5-difluorobenzaldehydeC₇H₄ClF₂ODifferent substitution leading to altered reactivity.

Uniqueness: The specific substitution pattern of 2-Chloro-3,6-difluorobenzaldehyde influences its reactivity and interactions with other molecules, making it particularly valuable for targeted applications in organic synthesis and medicinal chemistry .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-3,6-difluorobenzaldehyde

Dates

Modify: 2023-08-15

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